molecular formula C23H24N4O B11437240 N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine

N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11437240
M. Wt: 372.5 g/mol
InChI Key: ADTGVCJCNYUAHB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions One common method includes the condensation of 2,6-dimethylaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with appropriate reagents to form the imidazo[1,2-a]pyrimidine core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyrimidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
  • N-(2,6-dimethylphenyl)-2-(4-chlorophenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine

Comparison: Compared to similar compounds, N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C23H24N4O/c1-14-7-6-8-15(2)20(14)25-22-21(18-9-11-19(28-5)12-10-18)26-23-24-16(3)13-17(4)27(22)23/h6-13,25H,1-5H3

InChI Key

ADTGVCJCNYUAHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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